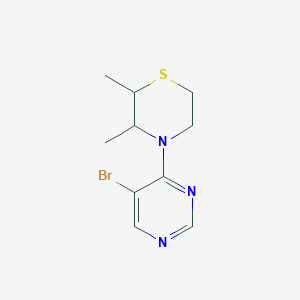
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine is a heterocyclic compound that contains both pyrimidine and thiomorpholine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine typically involves the reaction of 5-bromopyrimidine with 2,3-dimethylthiomorpholine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiomorpholine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the thiomorpholine ring .
Applications De Recherche Scientifique
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrimidine derivatives, including their potential as anticancer agents.
Mécanisme D'action
The mechanism of action of 4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine: A simpler compound that lacks the thiomorpholine ring but shares the bromopyrimidine core.
4-(5-Bromopyrimidin-4-yl)methanol: Another derivative of bromopyrimidine with different functional groups.
Uniqueness
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine is unique due to the presence of both the pyrimidine and thiomorpholine rings, which confer distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C10H14BrN3S |
|---|---|
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
4-(5-bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C10H14BrN3S/c1-7-8(2)15-4-3-14(7)10-9(11)5-12-6-13-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
FQGTTYCCZZZGHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(SCCN1C2=NC=NC=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12994730.png)
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
![Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12994737.png)
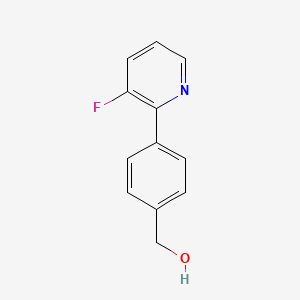
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994744.png)


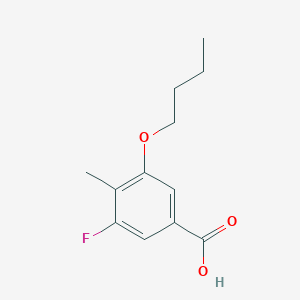
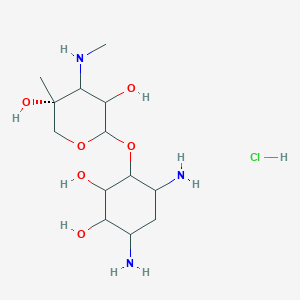
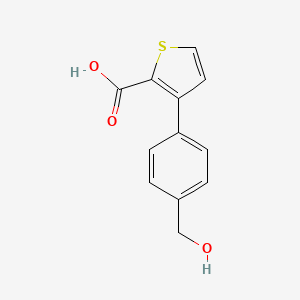
![N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide](/img/structure/B12994809.png)
![5-([1,4'-Bipiperidin]-1'-yl)pyridin-2-amine](/img/structure/B12994813.png)

